molecular formula C12H13F2N B2776020 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287311-37-7

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2776020
CAS No.: 2287311-37-7
M. Wt: 209.24
InChI Key: RUASBMRVXGISKK-UHFFFAOYSA-N
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Description

3-[(2,5-Difluorophenyl)methyl]bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane framework is known for its ability to act as a bioisostere, replacing more common structures like benzene rings or tert-butyl groups, thereby enhancing the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Difluorophenyl)methyl]bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group could yield a nitro compound, while reduction could yield a primary amine.

Mechanism of Action

The mechanism of action of 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is not well-documented. its bioisosteric properties suggest that it can interact with biological targets in a manner similar to other bioisosteres, potentially binding to enzymes or receptors and modulating their activity. The specific molecular targets and pathways involved would depend on the context of its application, such as the design of a particular drug candidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 2,5-difluorophenylmethyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N/c13-9-1-2-10(14)8(3-9)4-11-5-12(15,6-11)7-11/h1-3H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUASBMRVXGISKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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